2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride
Overview
Description
2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride is a complex organic compound with a variety of applications in scientific research This compound is known for its unique chemical structure, which includes a bromine atom, a dimethylamino group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride typically involves multiple steps. One common method involves the coupling of 4-bromo-2-nitrophenol with 2-(dimethylamino)ethylamine in the presence of a suitable catalyst. The resulting intermediate is then reduced to form the desired compound. Reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxy acids, while reduction can produce amines.
Scientific Research Applications
2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-phenoxy)-N-(4-dimethylamino-phenyl)-acetamide: Similar structure but lacks the dimethylaminoethyl group.
2-[4-Bromo-2-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]-N-(2-methoxyphenyl)acetamide: Contains a methoxyphenyl group instead of a dimethylamino group.
Uniqueness
2-[4-Bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
2-[4-bromo-2-[[2-(dimethylamino)ethylamino]methyl]phenoxy]acetamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2.2ClH/c1-17(2)6-5-16-8-10-7-11(14)3-4-12(10)19-9-13(15)18;;/h3-4,7,16H,5-6,8-9H2,1-2H3,(H2,15,18);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAUMWMTQSLTTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=C(C=CC(=C1)Br)OCC(=O)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrCl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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